Cas no 1782293-07-5 (2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride)
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
- 1H-Isoindole-4-sulfonyl chloride, 2,3-dihydro-2-methyl-1-oxo-
- 1782293-07-5
- EN300-19540179
-
- Inchi: 1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3
- InChI Key: GQKQFWDYHSDILC-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(S(Cl)(=O)=O)=CC=C2)CN1C
Computed Properties
- Exact Mass: 244.9913420g/mol
- Monoisotopic Mass: 244.9913420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- Density: 1.509±0.06 g/cm3(Predicted)
- Boiling Point: 444.5±45.0 °C(Predicted)
- pka: -3.10±0.20(Predicted)
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19540179-1.0g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-19540179-0.05g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 0.05g |
$293.0 | 2023-09-17 | |
| Enamine | EN300-19540179-0.1g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 0.1g |
$437.0 | 2023-09-17 | |
| Enamine | EN300-19540179-0.25g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 0.25g |
$623.0 | 2023-09-17 | |
| Enamine | EN300-19540179-0.5g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 0.5g |
$980.0 | 2023-09-17 | |
| Enamine | EN300-19540179-1g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 1g |
$1256.0 | 2023-09-17 | |
| Enamine | EN300-19540179-2.5g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 2.5g |
$2464.0 | 2023-09-17 | |
| Enamine | EN300-19540179-5g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 5g |
$3645.0 | 2023-09-17 | |
| Enamine | EN300-19540179-10g |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride |
1782293-07-5 | 95% | 10g |
$5405.0 | 2023-09-17 | |
| Aaron | AR0292ME-50mg |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride |
1782293-07-5 | 95% | 50mg |
$428.00 | 2025-02-17 |
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
Professional Introduction to 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride (CAS No. 1782293-07-5)
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1782293-07-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative exhibits unique structural and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s molecular framework, featuring a 1H-isoindole core with a sulfonyl chloride functional group, positions it as a versatile building block for drug discovery and development.
The sulfonyl chloride moiety in 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is particularly noteworthy due to its reactivity in forming amide and urea bonds, which are fundamental in constructing peptide mimetics and other pharmacophores. This reactivity has been leveraged in recent studies to develop novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer. The 1H-isoindole scaffold, a derivative of indole, is also recognized for its presence in several natural products and bioactive compounds, contributing to its pharmacological significance.
In recent years, advancements in synthetic methodologies have enabled more efficient access to derivatives of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole, including the sulfonyl chloride variant. Researchers have utilized palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations to introduce diverse substituents onto the isoindole core. These modifications have led to the discovery of new compounds with enhanced biological activity. For instance, studies have demonstrated that derivatives of this structure exhibit inhibitory effects on enzymes such as kinases and proteases, which are implicated in various pathological processes.
The pharmaceutical industry has shown particular interest in 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride due to its potential as a precursor for small-molecule inhibitors. A notable area of research involves its application in the development of kinase inhibitors, where the sulfonyl group serves as a critical pharmacophoric element. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting these enzymes with highly specific inhibitors derived from CAS No. 1782293-07-5, researchers aim to develop treatments that modulate aberrant signaling networks.
Moreover, the compound’s structural features make it suitable for exploring novel drug candidates targeting infectious diseases. The isoindole ring system is found in several antimicrobial agents, and modifications to this core have been shown to enhance efficacy against resistant bacterial strains. In particular, the sulfonyl chloride functionality allows for facile derivatization into sulfonamides—known for their broad-spectrum antimicrobial properties. This has prompted investigations into synthesizing analogs of 2-methyl-1-oxyo-(...) that could serve as next-generation antibiotics or antiviral agents.
The synthesis of CAS No 1782293 07 5 involves multi-step organic transformations that highlight the compound’s synthetic utility. Modern synthetic strategies often employ catalytic methods to improve yield and selectivity while minimizing waste. For example, recent studies have reported the use of copper or nickel catalysts in the coupling of isoindole precursors with sulfonyl chlorides under mild conditions. Such advancements not only streamline production but also align with green chemistry principles by reducing hazardous byproducts.
From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding interactions between derivatives of 2-methyl-l-oxo-(...) and target proteins. Molecular docking studies have revealed that certain analogs can bind tightly to active sites on kinases and proteases with high affinity. These findings provide a rational basis for designing next-generation drugs with improved pharmacokinetic profiles and reduced side effects.
The versatility of CAS No 1782293 07 5 extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. The compound’s ability to undergo selective functionalization makes it a valuable precursor for synthesizing polymers with tailored properties or agrochemicals designed for enhanced crop protection. Such interdisciplinary applications underscore the broad utility of this heterocyclic sulfonamide derivative.
In conclusion,2-methyl-l-oxo-(...) (CAS No 1782293 07 5) represents a promising scaffold for developing innovative therapeutics across multiple disease areas. Its unique structural features—comprising an isoindole core and a sulfonyl chloride group—endow it with remarkable synthetic flexibility and biological activity potential. As research continues to uncover new applications for this compound,it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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